1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Description
Molecular Formula: C₁₈H₂₀O₅S Molecular Weight: 348.413 g/mol CAS Registry Number: 477334-33-1 Key Features: This compound is characterized by a propanone backbone substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-methylphenylsulfonyl (tosyl) group at position 2. The sulfonyl group confers electron-withdrawing properties, while the methoxy substituents enhance solubility in polar solvents .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-13-4-7-15(8-5-13)24(20,21)11-10-16(19)14-6-9-17(22-2)18(12-14)23-3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKHTRVLZRZLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable reagent such as acetone in the presence of a base like sodium hydroxide.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the condensation and sulfonylation steps.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reagent concentrations to maximize output.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of certain proteins.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propan-1-One
Molecular Formula : C₂₀H₂₁N₃O₄
Molecular Weight : 379.40 g/mol
Key Differences :
- Substituents : Replaces the sulfonyl group with a 4-methoxyphenyl-triazole moiety.
- The methoxy group increases polarity compared to the methyl group in the target compound .
- Applications: Synthesized as a novel intermediate for pharmaceutical research, highlighting its utility in drug discovery .
1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One
Molecular Formula : C₁₀H₁₂O₃
Molecular Weight : 180.20 g/mol
Key Differences :
1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyanilino)-1-Propanone
Molecular Formula: C₁₈H₂₁NO₄ Molecular Weight: 315.36 g/mol Key Differences:
- Substituents: Replaces the sulfonyl group with a 4-methoxyanilino (NH-linked) moiety.
- This compound is less sterically hindered than the target molecule, which may improve its bioavailability .
1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-Pentamethylbenzyl)Sulfonyl]-1-Propanone
Molecular Formula : C₂₂H₂₈O₄S
Molecular Weight : 388.52 g/mol
Key Differences :
- Substituents : Features a pentamethylbenzyl-sulfonyl group instead of 4-methylphenylsulfonyl.
- Functional Impact : The bulky pentamethylbenzyl group increases lipophilicity (logP ~4.2), enhancing membrane permeability but reducing aqueous solubility. This structural modification may improve pharmacokinetic properties in hydrophobic environments .
Comparative Analysis Table
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound stabilizes the ketone via resonance, reducing nucleophilic attack compared to hydroxyl or anilino derivatives .
- Biological Activity : Triazole-containing analogs (e.g., ) show promise in medicinal chemistry due to their heterocyclic pharmacophore, whereas the pentamethylbenzyl-sulfonyl derivative may excel in drug delivery systems requiring lipid solubility.
- Synthetic Utility: Simpler derivatives like the hydroxy compound serve as intermediates for synthesizing flavonoids or lignin-related polymers.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known as a sulfonyl ketone derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHOS
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Anticancer Activity
Recent investigations have focused on the anticancer properties of similar sulfonyl compounds. For instance, studies show that sulfonamide derivatives can inhibit cell proliferation in cancer models. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest.
Case Studies
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound resulted in increased annexin V staining, suggesting the induction of apoptosis through the mitochondrial pathway.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that sulfonyl compounds can modulate inflammatory responses. For example, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Modulation of Gene Expression : Impacts pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
